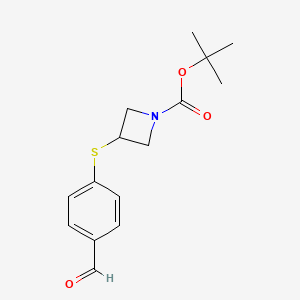

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate

CAS No.: 1820718-53-3

Cat. No.: VC5079517

Molecular Formula: C15H19NO3S

Molecular Weight: 293.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820718-53-3 |

|---|---|

| Molecular Formula | C15H19NO3S |

| Molecular Weight | 293.38 |

| IUPAC Name | tert-butyl 3-(4-formylphenyl)sulfanylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |

| Standard InChI Key | NBRJJCWDLDDTPZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O |

Introduction

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an azetidine ring, and a thioether linkage to a 4-formylphenyl group. Its molecular formula is C15H19NO3S, and it has a molecular weight of approximately 293.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that suggest possible biological activities.

Synthesis and Reaction Mechanisms

The synthesis of tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate typically involves several steps, beginning with the preparation of the azetidine ring followed by the introduction of the tert-butyl ester and the formyl-substituted phenyl thioether groups.

Synthetic Routes:

-

Preparation of Azetidine Ring: Commonly achieved through cyclization reactions involving appropriate precursors.

-

Introduction of Functional Groups: The addition of the tert-butyl ester and formyl group occurs under controlled conditions to ensure high yield.

Types of Reactions:

The compound can undergo various chemical transformations:

-

Oxidation: The formyl group can be oxidized to a carboxylic acid.

-

Reduction: The formyl group can be reduced to an alcohol.

-

Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Table 2: Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Sodium borohydride | Anhydrous conditions |

| Substitution | Thiols or amines | Basic conditions |

Potential Biological Activities

Due to its structural characteristics, tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate may possess several biological activities:

-

CNS Activity: Similarities with other central nervous system-active compounds suggest potential psychoactive properties.

-

Antimicrobial Properties: Compounds containing thioether linkages have been noted for their potential antimicrobial effects.

-

Anticancer Potential: The unique structure may allow for interactions with pathways involved in cancer cell proliferation, though specific studies are needed to confirm efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume